molecular formula C18H26N4O2 B10936904 5-tert-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

5-tert-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B10936904
M. Wt: 330.4 g/mol
InChI Key: YHXNISYLSZJOMA-UHFFFAOYSA-N
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Description

5-tert-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multiple steps, including the formation of the benzoxazole ring and subsequent functionalization One common synthetic route starts with the preparation of the benzoxazole core through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions The resulting benzoxazole intermediate is then subjected to alkylation with 1-ethyl-1H-pyrazole-3-carboxaldehyde in the presence of a base such as potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the pyrazole moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated products.

Scientific Research Applications

5-tert-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. The benzoxazole and pyrazole moieties contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
  • 5-tert-butyl-N-[(1-phenyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Uniqueness

5-tert-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the tert-butyl group enhances its lipophilicity, while the ethyl-pyrazole moiety contributes to its binding interactions with molecular targets.

Properties

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

IUPAC Name

5-tert-butyl-N-[(1-ethylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C18H26N4O2/c1-5-22-9-8-13(20-22)11-19-17(23)16-14-10-12(18(2,3)4)6-7-15(14)24-21-16/h8-9,12H,5-7,10-11H2,1-4H3,(H,19,23)

InChI Key

YHXNISYLSZJOMA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC(=O)C2=NOC3=C2CC(CC3)C(C)(C)C

Origin of Product

United States

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